

DA-7867: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

DA-7867 is a novel, potent oxazolidinone antibiotic developed by Dong-A Pharmaceutical Co. in South Korea. Exhibiting significant activity against a broad spectrum of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), **DA-7867** represents a significant advancement in the search for new antimicrobial agents. This document provides an in-depth technical overview of the discovery, chemical synthesis, mechanism of action, and preclinical evaluation of **DA-7867**, intended for professionals in the field of drug development and infectious disease research.

Discovery and Development

DA-7867, chemically identified as (S)-[N-3-(4-(2-(1-methyl-5-tetrazolyl)-pyridin-5-yl)-3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl acetamide, emerged from a research program aimed at discovering new heteroaromatic ring-substituted pyridine-containing oxazolidinones with superior efficacy and an improved safety profile compared to existing treatments like linezolid. [1] Early in vitro studies demonstrated that **DA-7867** possessed greater potency than linezolid against key resistant pathogens.[1] Subsequent animal studies confirmed its potential for treating skin, soft tissue, and respiratory tract infections.

Quantitative In Vitro Activity



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The in vitro antibacterial activity of **DA-7867** has been extensively evaluated against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a comparative analysis with linezolid.

Table 1: In Vitro Activity of DA-7867 against Aerobic Gram-Positive Bacteria



Organism (No. of strains)	DA-7867 MIC Range (µg/mL)	DA-7867 MIC₅o (μg/mL)	DA-7867 MIC ₉₀ (μg/mL)	Linezolid MIC Range (µg/mL)	Linezolid MIC₅o (µg/mL)	Linezolid MIC ₉₀ (µg/mL)
Methicillin- susceptible S. aureus (30)	≤0.06-0.25	0.12	0.25	0.5-2	1	2
Methicillin- resistant S. aureus (100)	0.12-0.25	0.25	0.25	1-2	2	2
Vancomyci n- susceptible Enterococc us faecalis (30)	≤0.06-0.12	0.12	0.12	0.5-2	1	2
Vancomyci n-resistant Enterococc us faecalis (50)	0.12	0.12	0.12	1-2	2	2
Vancomyci n- susceptible Enterococc us faecium (20)	≤0.06-0.12	0.12	0.12	0.5-1	1	1
Vancomyci n-resistant Enterococc us faecium (50)	0.12	0.12	0.12	1-2	2	2



Streptococ cus pneumonia e (100)	≤0.008- 0.12	0.03	0.06	0.25-1	0.5	1
Streptococ cus pyogenes (30)	≤0.008- 0.03	0.015	0.03	0.12-0.5	0.25	0.5

Data compiled from Yong D, et al. (2004).[1]

Table 2: In Vitro Activity of DA-7867 against Other Notable Bacteria

Organism (No. of strains)	DA-7867 MIC Range (µg/mL)	DA-7867 MIC₅o (μg/mL)	DA-7867 MIC ₉₀ (μg/mL)	Linezolid MIC Range (µg/mL)	Linezolid MIC₅o (µg/mL)	Linezolid MIC ₉₀ (µg/mL)
Haemophil us influenzae (50)	0.25-4	1	2	2-16	8	16
Moraxella catarrhalis (50)	0.25-8	0.5	1	2-16	4	4
Bacteroide s fragilis group (30)	0.25-2	1	2	1-8	4	8

Data compiled from Yong D, et al. (2004).[1]

In Vivo Efficacy

The in vivo efficacy of **DA-7867** has been demonstrated in various murine infection models.



Table 3: In Vivo Efficacy of DA-7867 in Murine Systemic Infection Models

Challenge Strain	DA-7867 ED ₅₀ (mg/kg)	Linezolid ED₅₀ (mg/kg)
Methicillin-resistant S. aureus	2.9	11.8
Vancomycin-resistant E. faecalis	11.6	>30
Penicillin-resistant S. pneumoniae	1.4	8.8

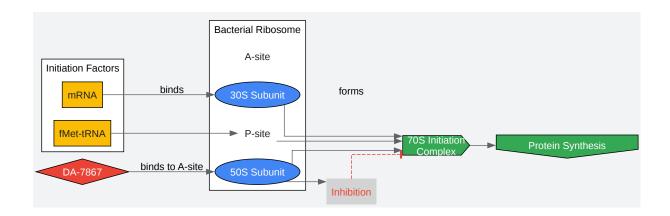
ED₅₀ represents the 50% effective dose. Data from Im, W. B., et al. (2004).[2]

In a murine respiratory tract infection model with penicillin-resistant S. pneumoniae, **DA-7867** demonstrated approximately five times greater potency than linezolid.[2] Furthermore, in a pouch infection model, **DA-7867** was more effective at reducing bacterial colony-forming units (CFU) for both MRSA and VRE compared to linezolid.[2]

Mechanism of Action

As an oxazolidinone, **DA-7867** inhibits bacterial protein synthesis at a very early stage. It binds to the 50S ribosomal subunit and prevents the formation of the initiation complex, a crucial step for the commencement of protein translation. This mechanism is distinct from many other classes of antibiotics.





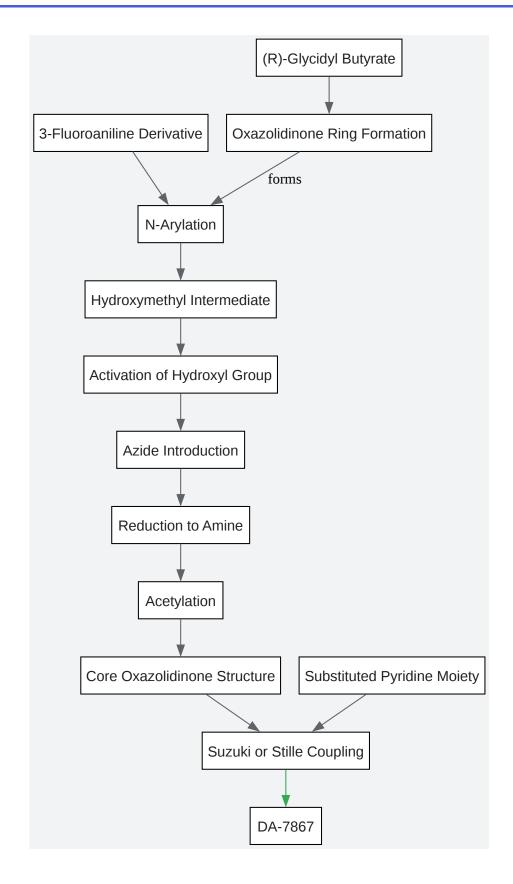
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Caption: Mechanism of **DA-7867**: Inhibition of the 70S initiation complex formation.

Chemical Synthesis Process

While the specific, patented synthesis route for **DA-7867** by Dong-A Pharmaceutical is proprietary, a plausible synthetic pathway can be constructed based on established methods for synthesizing pyridine-containing oxazolidinones. The general strategy involves the synthesis of the core oxazolidinone ring, followed by the coupling of the substituted pyridine moiety.





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Caption: A plausible synthetic workflow for **DA-7867**.



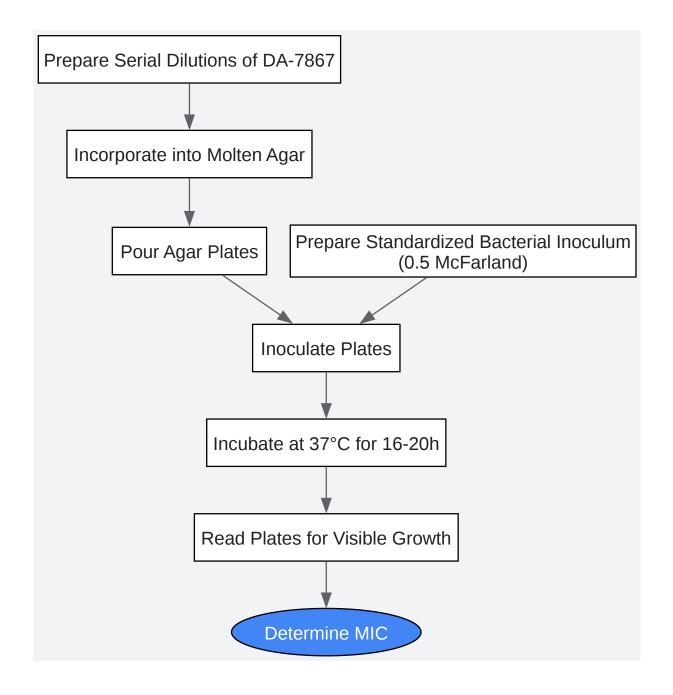
Experimental ProtocolsIn Vitro Susceptibility Testing (MIC Determination)

The minimum inhibitory concentrations (MICs) of **DA-7867** are determined using the agar dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

- Preparation of Antimicrobial Solutions: Stock solutions of DA-7867 and comparator agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted.
- Media Preparation: Mueller-Hinton agar is prepared and autoclaved. For fastidious organisms such as Streptococcus pneumoniae, the agar is supplemented with 5% sheep blood.
- Plate Preparation: The antimicrobial dilutions are added to the molten agar to achieve the final desired concentrations. The agar is then poured into petri dishes and allowed to solidify.
- Inoculum Preparation: Bacterial strains are grown to the logarithmic phase in a suitable broth. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to yield a final inoculum of approximately 10⁴ CFU per spot.
- Inoculation: A multipoint inoculator is used to deliver the standardized bacterial inoculum onto the surface of the agar plates.
- Incubation: Plates are incubated at 35-37°C for 16-20 hours in ambient air. For S. pneumoniae, incubation is performed in a 5% CO₂ atmosphere.
- MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.





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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vivo Efficacy in Murine Systemic Infection Model

The in vivo efficacy of **DA-7867** is assessed in a murine systemic infection model.

Protocol:



- Animal Model: Male ICR mice (3-4 weeks old) are used for the study.
- Infection: Mice are infected intraperitoneally with a bacterial suspension containing a lethal dose of the challenge strain (e.g., MRSA, VRE) in 5% mucin.
- Drug Administration: One hour post-infection, **DA-7867** and the comparator drug (linezolid) are administered orally at various doses. A control group receives the vehicle only.
- Observation: The survival of the mice in each group is monitored for a period of 7 days.
- Data Analysis: The 50% effective dose (ED₅₀) is calculated using a suitable statistical method, such as probit analysis.

Conclusion

DA-7867 is a promising new oxazolidinone antibiotic with potent in vitro and in vivo activity against a range of clinically important Gram-positive pathogens, including those with established resistance to other antimicrobial agents. Its enhanced potency compared to linezolid suggests it could be a valuable addition to the therapeutic arsenal for treating serious bacterial infections. Further clinical development is warranted to fully elucidate its safety and efficacy in humans.

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- 2. In Vitro and In Vivo Activities of DA-7867, a New Oxazolidinone, against Aerobic Gram-Positive Bacteria PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DA-7867: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:



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